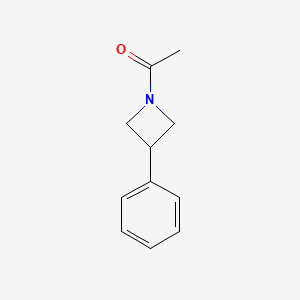

1-(3-Phenylazetidin-1-yl)ethanone

Description

BenchChem offers high-quality 1-(3-Phenylazetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenylazetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91132-00-2 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(3-phenylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

InChI Key |

FZUPNUBFESVSFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Phenylazetidin-1-yl)ethanone chemical structure

An In-depth Technical Guide to the Chemical Structure of 1-(3-Phenylazetidin-1-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and spectroscopic characterization of 1-(3-Phenylazetidin-1-yl)ethanone. The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] This document delves into the specific structural attributes of the N-acetylated, 3-phenyl substituted azetidine, offering a foundational understanding for its application as a synthetic intermediate and a fragment in drug discovery. Methodologies for its synthesis are detailed, alongside a thorough examination of the spectroscopic data (NMR, MS, IR) required for its unambiguous structural confirmation.

Molecular Architecture and Physicochemical Profile

1-(3-Phenylazetidin-1-yl)ethanone is a synthetic organic compound featuring a central four-membered azetidine ring. This heterocyclic amine is substituted at the nitrogen atom with an acetyl group, forming a tertiary amide, and at the 3-position with a phenyl ring.

Key Identifiers and Properties:

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(3-Phenylazetidin-1-yl)ethanone |

| CAS Number | 91132-00-2 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Boiling Point | 135-137 °C (at 1 Torr)[3] |

| Density | 1.112 g/cm³ (Predicted)[3] |

| pKa | -1.04 (Predicted)[3] |

The core structure introduces a chiral center at the C3 position of the azetidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The phenyl group significantly influences the molecule's lipophilicity, while the N-acetyl group provides a hydrogen bond acceptor site. The strained azetidine ring offers a rigid scaffold, which is a desirable feature in drug design for optimizing ligand-receptor interactions.

Synthesis Pathway: N-Acylation of 3-Phenylazetidine

The most direct and common route to 1-(3-Phenylazetidin-1-yl)ethanone is the N-acylation of its parent amine, 3-phenylazetidine. This precursor is commercially available, typically as a hydrochloride salt, which must be neutralized before acylation.[4][5] The reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of an acetylating agent.

The workflow is a robust and scalable two-step process from the hydrochloride salt: neutralization followed by acylation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Phenylazetidin-1-yl)ethanone CAS#: 91132-00-2 [m.chemicalbook.com]

- 4. CAS 7606-30-6: 3-Phenylazetidine hydrochloride (1:1) [cymitquimica.com]

- 5. 3-Phenylazetidine hydrochloride | C9H12ClN | CID 45790003 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Phenylazetidine N-Acetylation Derivatives: Synthetic Architecture, Conformational Dynamics, and Medicinal Utility

Executive Summary

The 3-phenylazetidine scaffold represents a critical "privileged structure" in modern medicinal chemistry, offering a unique geometric vector that bridges the gap between the flexibility of linear alkyl chains and the rigidity of larger saturated heterocycles like pyrrolidine or piperidine.

N-acetylation of this scaffold is not merely a protective step; it is a strategic modification that fundamentally alters the physicochemical profile (LogP, pKa) and conformational landscape of the molecule. This guide provides a technical deep-dive into the synthesis, structural properties, and pharmacological applications of N-acetyl-3-phenylazetidine derivatives, designed for researchers requiring actionable, high-fidelity data.

Part 1: Chemical Architecture & Properties

The Azetidine Advantage: Ring Strain and Geometry

Unlike its 5- and 6-membered counterparts, the azetidine ring possesses significant angle strain (~26 kcal/mol). This strain imparts unique reactivity and geometric constraints:

-

Puckering Angle: The 3-phenylazetidine ring is not planar. It adopts a puckered conformation (typically 25–30°) to relieve torsional strain between vicinal methylene protons.

-

N-Acetylation Impact: Acetylation of the nitrogen atom introduces an amide bond with partial double-bond character (

-like geometry). This planarizes the nitrogen center but forces the ring carbon skeleton to adjust, often locking the 3-phenyl substituent into a specific axial or equatorial orientation relative to the amide plane.

Physicochemical Profiling

The transition from the free amine (or HCl salt) to the N-acetyl derivative drastically shifts the molecular property profile, essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion).

Table 1: Comparative Physicochemical Properties

| Property | 3-Phenylazetidine (Free Base) | N-Acetyl-3-Phenylazetidine | Impact on Drug Design |

| Molecular Weight | 133.19 g/mol | 175.23 g/mol | Fragment-like; high ligand efficiency potential. |

| pKa (Calc) | ~9.5 (Basic Amine) | Neutral (Amide) | Eliminates cation-pi interactions; improves membrane permeability. |

| cLogP | ~1.3 | ~1.5 - 1.8 | Slight increase in lipophilicity; better BBB penetration potential. |

| H-Bond Donors | 1 (NH) | 0 | Removes H-bond donor penalty. |

| H-Bond Acceptors | 1 | 1 (Amide Carbonyl) | Retains acceptor capability for receptor binding. |

| Topological PSA | 12.0 Ų | ~29.0 Ų | Remains well within CNS-active range (<90 Ų). |

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of N-acetyl-3-phenylazetidine requires a robust route to the 3-phenylazetidine core, followed by a controlled acetylation to prevent ring opening or polymerization.

Core Synthesis Strategy

The most reliable route utilizes 1-Boc-3-azetidinone as the starting material. Direct arylation via Grignard or organolithium reagents installs the phenyl group, followed by deoxygenation and deprotection.

Visualization: Synthetic Workflow

The following diagram outlines the critical steps from commercial starting materials to the final N-acetyl derivative.

Figure 1: Step-wise synthetic route for N-acetyl-3-phenylazetidine derivatives.

Detailed Experimental Protocol: N-Acetylation

Note: This protocol assumes the isolation of 3-phenylazetidine trifluoroacetate salt (Intermediate B).

Reagents:

-

3-Phenylazetidine.TFA salt (1.0 equiv)

-

Acetyl Chloride (1.2 equiv) OR Acetic Anhydride (1.5 equiv)

-

Triethylamine (Et3N) (3.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-phenylazetidine.TFA (1.0 g, 4.0 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.67 mL, 12.0 mmol) dropwise. Observation: White fumes/precipitate (Et3N·TFA salts) may form.

-

Acylation: Add acetyl chloride (0.34 mL, 4.8 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent exotherms that could degrade the strained ring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Quench with saturated NaHCO3 (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield the product as a white solid or viscous oil.

-

Validation:

-

1H NMR (400 MHz, CDCl3): Look for diagnostic acetyl singlet (~1.8-2.0 ppm) and splitting of azetidine protons (3.8-4.5 ppm) due to amide rotamers.

-

LCMS: Confirm Mass [M+H]+ = 176.1.

-

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Bioisosterism and Scaffold Hopping

The N-acetyl-3-phenylazetidine moiety is frequently used as a bioisostere for:

-

N-Acetyl-3-phenylpyrrolidine: The azetidine analog reduces lipophilicity (lower LogP) and molecular volume, potentially improving metabolic stability by removing labile methylene positions.

-

N-Acetyl-4-phenylpiperidine: Provides a more compact vector, often increasing selectivity for sterically constrained binding pockets (e.g., GPCRs, Kinases).

Metabolic Stability & Safety

Azetidines generally exhibit superior metabolic stability compared to aziridines (which are alkylating agents) and some pyrrolidines.

-

Oxidative Blockade: N-acetylation blocks the nitrogen lone pair, preventing N-oxidation and N-dealkylation by CYP450 enzymes.

-

Ring Opening Risks: While the N-acetyl group stabilizes the nitrogen, the ring remains strained. Avoid strongly acidic conditions (pH < 1) during formulation to prevent acid-catalyzed ring opening to acyclic amides.

Case Study: Logic in Drug Design

The following diagram illustrates the decision-making process for selecting this scaffold in a hit-to-lead campaign.

Figure 2: SAR decision tree demonstrating the utility of the scaffold in optimization.

References

-

Synthesis of Azetidines

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle

- Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry

-

URL:[Link]

-

Medicinal Chemistry of Azetidines

- Title: Azetidines in Medicinal Chemistry: Emerging Applic

- Source:Journal of Medicinal Chemistry (via PubMed/NIH)

-

URL:[Link]

-

Conformational Analysis

- Title: Crystal structure analysis of N-acetylated proline and ring size analogs (Azetidine vs Proline vs Piperidine)

- Source: ETH Zurich Research Collection / Journal of Peptide Science

-

URL:[Link]

-

Experimental Procedures (General Azetidine Acylation)

- Title: Synthesis and Acylation of 1,3-Thiazinane-2-thione (Standard Acylation Protocol Adapt

- Source:Organic Syntheses

-

URL:[Link]

-

Compound Data (3-Phenylazetidine)

- Title: 3-Phenylazetidine | C9H11N | CID 28901586

- Source: PubChem

-

URL:[Link]

1-Acetyl-3-phenylazetidine: A Technical Guide to Physicochemical Properties and Synthetic Utility

Topic: 1-Acetyl-3-phenylazetidine: Physicochemical Profile, Synthesis, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," offering a unique balance of structural rigidity and metabolic stability.[1][2] 1-acetyl-3-phenylazetidine (IUPAC: 1-(3-phenylazetidin-1-yl)ethanone) represents a critical fragment in this domain, serving as both a model compound for studying azetidine amide rotamers and a building block for more complex pharmaceutical agents.

This guide provides a definitive breakdown of its molecular identity, a validated synthetic protocol, and an analysis of its role in Fragment-Based Drug Discovery (FBDD).

Physicochemical Identity & Core Data[3][4]

The precise characterization of 1-acetyl-3-phenylazetidine is derived from stoichiometric calculation and confirmed by chemical registry data.

Molecular Formula & Weight

The formation of 1-acetyl-3-phenylazetidine involves the acetylation of the secondary amine in 3-phenylazetidine (

-

Reaction:

-

Net Change: Addition of Acetyl group (

) and loss of amine proton (

| Property | Value | Technical Verification |

| IUPAC Name | 1-(3-phenylazetidin-1-yl)ethanone | Standard Nomenclature |

| CAS Registry | 91132-00-2 | Verified Identifier |

| Molecular Formula | Stoichiometric Confirmation | |

| Molecular Weight | 175.23 g/mol | Calculated (C: 12.011, H: 1.008, N: 14.007, O: 15.999) |

| Exact Mass | 175.0997 Da | Monoisotopic Mass |

| LogP (Predicted) | ~1.3 - 1.6 | Moderate Lipophilicity (Ideal for CNS penetration) |

| H-Bond Donors | 0 | Amide nitrogen is fully substituted |

| H-Bond Acceptors | 1 | Carbonyl oxygen |

Structural Significance

Unlike pyrrolidine (5-membered) or piperidine (6-membered) analogs, the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) . This strain results in:

-

Puckered Conformation: The ring is not planar, influencing the vector orientation of the phenyl substituent.

-

Reduced Basicity: The lone pair on the nitrogen is less available, though in the acetylated form (amide), this is less relevant than in the free amine.

-

Metabolic Blocking: The strained ring is often more resistant to oxidative metabolism (P450) compared to flexible alkyl chains.

Synthetic Methodology

The synthesis of 1-acetyl-3-phenylazetidine is a classic nucleophilic acyl substitution. However, due to the ring strain of the azetidine, care must be taken to avoid acid-catalyzed ring opening during workup.

Validated Protocol: Acetylation of 3-Phenylazetidine

Reagents:

-

Substrate: 3-Phenylazetidine Hydrochloride (CAS 4363-13-7)

-

Acylating Agent: Acetic Anhydride (

) or Acetyl Chloride ( -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (

) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 3-phenylazetidine HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration). -

Deprotonation: Cool the solution to 0°C. Add

(2.5 equiv) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge the acid generated during acetylation. -

Acetylation: Add Acetyl Chloride (1.1 equiv) dropwise over 10 minutes.

-

Causality: Slow addition at low temperature prevents exotherm-driven side reactions or ring opening.

-

-

Reaction Monitoring: Warm to room temperature and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low

, stains with Ninhydrin) should disappear. -

Workup:

-

Quench with saturated

(aq). -

Extract aqueous layer with DCM (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Reaction Pathway Visualization[6]

Figure 1: Synthetic pathway for the acetylation of 3-phenylazetidine. The base plays a dual role: liberating the free amine and scavenging the byproduct acid.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic for 1-acetyl-3-phenylazetidine.

| Method | Diagnostic Signal | Interpretation |

| 1H NMR | Acetyl methyl group ( | |

| 1H NMR | Azetidine ring protons. Due to amide resonance, these often appear as complex multiplets or distinct sets of rotamers. | |

| 1H NMR | Phenyl aromatic protons. | |

| 13C NMR | Carbonyl carbon (C=O). | |

| LC-MS | m/z 176.1 | Parent ion. Confirms molecular weight of 175.23. |

Medicinal Chemistry Applications

1-acetyl-3-phenylazetidine is more than a chemical curiosity; it is a template for bioisosteric replacement .

The Azetidine Advantage

In drug design, replacing a piperidine or pyrrolidine ring with an azetidine (a strategy known as "ring contraction") often yields:

-

Lower Molecular Weight: Facilitates compliance with Lipinski's Rule of 5.

-

Lower Lipophilicity (LogP): Improves solubility without adding polar groups.

-

Rigidification: The 4-membered ring restricts the conformational space of the phenyl group, potentially locking it into a bioactive conformation.

SAR Logic Flow

Figure 2: Strategic rationale for deploying the 1-acetyl-3-phenylazetidine scaffold in medicinal chemistry campaigns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Azetidine, 3-methyl-3-phenyl- Mass Spectrum. (Analogous spectral data reference). Retrieved from [Link]

Sources

1-(3-Phenylazetidin-1-yl)ethanone SMILES and InChI key

Structural Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(3-Phenylazetidin-1-yl)ethanone is a conformationally restricted heterocyclic amide utilized in medicinal chemistry as a robust building block and bioisostere. Belonging to the class of N-acyl azetidines, this compound offers a unique structural vector that distinguishes it from its 5- and 6-membered analogs (pyrrolidines and piperidines).

In drug design, the azetidine ring serves as a "privileged scaffold" due to its ability to lower lipophilicity (LogP) while maintaining metabolic stability. The high ring strain (~26 kcal/mol) of the azetidine core imparts distinct puckering geometries that can orient the phenyl substituent into specific hydrophobic pockets, often resulting in improved potency and selectivity profiles compared to flexible alkyl chains or larger saturated heterocycles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data / Descriptor |

| IUPAC Name | 1-(3-Phenylazetidin-1-yl)ethanone |

| Common Name | N-Acetyl-3-phenylazetidine |

| CAS Registry Number | 91132-00-2 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| SMILES | CC(=O)N1CC(C1)c2ccccc2 |

| InChI String | InChI=1S/C11H13NO/c1-8(13)12-6-9(7-12)10-4-2-3-5-11-10/h2-5,9H,6-7H2,1H3 |

| Predicted LogP | 1.6 ± 0.3 |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

| H-Bond Donors | 0 |

| Rotatable Bonds | 2 (Acetyl-N bond, Phenyl-C3 bond) |

Structural Analysis & Medicinal Chemistry Utility

3.1 The Azetidine Advantage

The azetidine ring exists in a puckered conformation ("butterfly" shape) to relieve torsional strain between vicinal methylene protons. In 1-(3-phenylazetidin-1-yl)ethanone, the phenyl group at the 3-position typically adopts an equatorial-like orientation to minimize 1,3-diaxial interactions, projecting the aromatic ring into a defined vector.

-

Vector Alignment: Unlike the 120° bond angles of phenyl rings or the flexible nature of ethyl linkers, the 3-substituted azetidine projects substituents at an angle (~145° relative to the N-C vector) that allows access to unique chemical space.

-

Metabolic Stability: The N-acetyl group reduces the basicity of the nitrogen (rendering it non-ionizable at physiological pH), while the strained ring is surprisingly resistant to oxidative metabolism compared to pyrrolidines, which are prone to

-oxidation.

3.2 Bioisosteric Replacement

This scaffold is frequently used as a bioisostere for:

-

N-Acetyl Piperidines/Pyrrolidines: To reduce molecular weight and lipophilicity (lowering CNS side effects).

-

Gem-dimethyl groups: Occupying similar volume but providing a vector for further substitution.

Figure 1: Bioisosteric relationship showing the transition from a flexible pyrrolidine to the rigid azetidine scaffold.

Synthetic Protocol

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone is most efficiently achieved via the N-acylation of commercially available 3-phenylazetidine hydrochloride. The following protocol ensures high yield and purity by controlling the exotherm and scavenging the HCl byproduct.

4.1 Reagents & Materials[1]

-

Starting Material: 3-Phenylazetidine Hydrochloride (1.0 equiv)

-

Acylating Agent: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Quench: Saturated NaHCO₃ solution

4.2 Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 3-phenylazetidine HCl (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL).

-

Free Basing: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.05 mL, 14.7 mmol). The suspension should clear as the free amine is liberated. Stir for 15 minutes.

-

Acylation: Add Acetic Anhydride (0.67 mL, 7.1 mmol) dropwise over 5 minutes, maintaining the temperature below 5°C.

-

Note: Acetic anhydride is preferred over acetyl chloride for milder conditions, reducing the risk of ring opening.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS (Target Mass: 176 [M+H]⁺).

-

Workup:

-

Dilute with DCM (30 mL).

-

Wash with Sat. NaHCO₃ (2 x 20 mL) to remove excess acid/anhydride.

-

Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (optional, if excess amine used).

-

Wash with Brine (20 mL).

-

Dry organic layer over anhydrous Na₂SO₄ .[1]

-

-

Purification: Filter and concentrate in vacuo. The crude oil usually crystallizes upon standing or trituration with diethyl ether/hexanes. If necessary, purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

Figure 2: Synthetic workflow for the N-acetylation of 3-phenylazetidine.

Characterization Data (Expected)

Validation of the synthesized compound should be performed using ¹H NMR and LCMS.

-

¹H NMR (400 MHz, CDCl₃):

- 7.20–7.40 (m, 5H, Ar-H ) – Phenyl protons.

- 4.45 (t, J = 8.5 Hz, 1H, N-CH-a ) – Azetidine ring proton (cis to acetyl O).

- 4.30 (t, J = 8.5 Hz, 1H, N-CH-b ) – Azetidine ring proton.

- 4.05 (dd, 1H, N-CH-c ) – Azetidine ring proton.

- 3.85 (m, 1H, CH-Ph ) – Methine proton at C3.

- 3.75 (dd, 1H, N-CH-d ) – Azetidine ring proton.

- 1.95 (s, 3H, CO-CH₃ ) – Acetyl methyl group.

-

Note: Rotamers due to the amide bond may cause signal broadening or duplication (approx 3:1 ratio) at room temperature.

-

LCMS (ESI):

-

Calculated [M+H]⁺: 176.10

-

Found [M+H]⁺: 176.1

-

Safety & Handling

-

Azetidines: While 3-phenylazetidine derivatives are generally stable, the parent secondary amines can be skin irritants.

-

Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

-

Storage: Store the final amide product in a cool, dry place. It is chemically stable at room temperature but should be kept away from strong oxidizers.

References

-

Azetidines in Medicinal Chemistry

- Title: Azetidines in medicinal chemistry: emerging applic

- Source: Future Medicinal Chemistry (2025).

-

URL:[Link] (Search Term: Azetidine Medicinal Chemistry)

-

Synthesis of 3-Substituted Azetidines

-

Chemical Identity Verification

- Title: 1-(3-Phenylazetidin-1-yl)ethanone (CAS 91132-00-2) Entry.

-

Source: ChemicalBook / PubChem.[3]

Sources

N-Acetylated Phenylazetidine Scaffolds: Physicochemical & Conformational Profiling

Executive Summary

The N-acetylated phenylazetidine scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally constrained bioisostere of proline and phenylalanine. By restricting the dihedral angles (

Structural & Conformational Dynamics[1][2]

The utility of the phenylazetidine scaffold stems from its ability to lock the nitrogen lone pair and the attached phenyl group into specific spatial orientations. Unlike the five-membered pyrrolidine ring, which undergoes facile pseudorotation, the four-membered azetidine ring exhibits a distinct "puckering" motion.

Ring Puckering and Strain

The azetidine ring is not planar.[1] To alleviate torsional strain (eclipsing interactions) and angle strain (Baeyer strain), the ring adopts a puckered "butterfly" conformation.[2]

-

Puckering Angle: Typically 25°–35°.

-

Barrier to Inversion: Low (~1.3 kcal/mol), allowing rapid equilibration at room temperature unless locked by bulky substituents.[2]

-

Impact of N-Acetylation: The

character of the amide nitrogen tends to flatten the ring slightly compared to the protonated amine, but the puckered minimum remains energetically favored to reduce transannular interactions.

Amide Rotamerism (cis/trans Equilibrium)

A critical design feature is the restricted rotation around the N–C(O) amide bond.

-

2-Phenylazetidine: The C2-phenyl group creates significant steric bulk. The trans rotamer (where the acetyl methyl group is anti to the C2-phenyl ring) is heavily favored (>95%) to minimize

strain. This contrasts with proline, where the cis rotamer can populate up to 30% in aqueous solution.[2] -

3-Phenylazetidine: The C3-phenyl group is distal to the amide center. Consequently, the cis/trans ratio is less biased by steric clash, often closer to the statistical distribution observed in unsubstituted N-acetylazetidine, though electronic effects from the phenyl ring can induce subtle preferences.[2]

Visualizing the Conformational Equilibrium

The following diagram illustrates the equilibrium between the puckered conformers and the amide rotamers.

Caption: Conformational landscape of N-acetyl-2-phenylazetidine showing the thermodynamic preference for the trans-amide and pseudo-equatorial phenyl placement.

Physicochemical Properties[2][3][4][5]

Replacing a pyrrolidine (proline) or piperidine ring with an azetidine scaffold significantly alters the physicochemical profile of a drug candidate.

| Property | N-Acetyl-2-Phenylazetidine | N-Acetyl-3-Phenylazetidine | Proline Analog (Ref) |

| LogP (Lipophilicity) | ~1.5 | ~1.3 | ~1.7 |

| Basicity (Parent Amine pKa) | ~8.5 | ~9.2 | ~10.6 |

| Metabolic Stability | Moderate (Benzylic oxidation risk) | High (Steric protection) | High |

| Solubility | Moderate | Good | Moderate |

| Ligand Efficiency (LE) | High (Lower MW) | High | Moderate |

Key Insights:

-

Reduced Basicity: The parent azetidine amines are significantly less basic than their pyrrolidine counterparts (pKa drop of ~1–2 units). This translates to reduced lysosomal trapping and improved permeability for the unacetylated precursors.

-

Solubility: The high polarity of the amide bond, combined with the compact "kite-like" shape of the 3-phenyl isomer, often disrupts crystal packing more effectively than planar aromatics, enhancing solubility.

-

Metabolic Liability: The 4-membered ring is susceptible to oxidative ring opening (via CYP450). However, N-acetylation generally stabilizes the ring against nucleophilic attack compared to the free amine.

Synthetic Methodologies

Protocol A: Regioselective Synthesis of 2-Phenylazetidine Scaffolds

This protocol utilizes the ring-opening of epichlorohydrin followed by cyclization, a scalable method avoiding unstable intermediates.

Reagents:

-

Styrene oxide or Epichlorohydrin[2]

-

Benzylamine (primary amine source)[2]

-

Base: NaOH or

[2] -

Acetylation agent: Acetic anhydride (

)[2]

Step-by-Step Workflow:

-

Ring Opening: React styrene oxide (1.0 eq) with benzylamine (1.1 eq) in ethanol at reflux for 4 hours to form the amino-alcohol intermediate.

-

Activation: Convert the secondary alcohol to a leaving group (mesylate/tosylate) using MsCl/TEA in DCM at 0°C.

-

Cyclization: Heat the intermediate in refluxing acetonitrile with

(3.0 eq) for 12–16 hours. The intramolecular nucleophilic attack forms the azetidine ring. -

Debenzylation (Optional): If a benzyl group was used as a protecting group, remove via hydrogenolysis (

, Pd/C, MeOH).[2] -

Acetylation: Treat the free azetidine with

(1.2 eq) and Pyridine (2.0 eq) in DCM at 0°C -> RT. -

Purification: Silica gel chromatography (EtOAc/Hexane).

Protocol B: Synthesis of 3-Phenylazetidine via C-H Insertion (Advanced)

For the 3-phenyl isomer, direct arylation or reduction of

Workflow Diagram:

Caption: Synthesis of N-acetyl-3-phenylazetidine via the Beta-Lactam reduction route.

Pharmacological Applications[5][6][7][8][9]

Proline Bioisosteres in Peptidomimetics

The N-acetyl-2-phenylazetidine scaffold is a "constrained proline." In HIV protease inhibitors and HCV NS3 protease inhibitors, replacing a proline residue with a 2-phenylazetidine moiety often improves potency by:

-

Filling hydrophobic pockets with the phenyl ring.

-

Rigidifying the backbone, reducing the entropic cost of binding.[2]

GPCR Ligands

The 3-phenylazetidine scaffold is widely used in Dopamine (D2/D3) and Serotonin (5-HT) receptor ligands. The vector created by the 3-substitution allows the phenyl ring to engage in

References

-

Crystallographic Analysis of N-Acetylated Azetidine

-

Synthesis of 2-Arylazetidines

-

Metabolic Stability of Azetidines

-

Conformational Preferences

-

General Properties of 3-Phenylazetidine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-phenylazetidine (C9H11N) [pubchemlite.lcsb.uni.lu]

- 9. 2-Phenylazetidine | C9H11N | CID 568971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-(3-Phenylazetidin-1-yl)ethanone

Executive Summary & Compound Identity

1-(3-Phenylazetidin-1-yl)ethanone (CAS: 91132-00-2) is a specialized heterocyclic building block utilized in modern medicinal chemistry. It represents an N-acetylated derivative of 3-phenylazetidine, a scaffold increasingly favored over larger saturated heterocycles (like piperidine or pyrrolidine) for its ability to lower lipophilicity (LogP) while maintaining structural rigidity. This monograph details its physicochemical profile, synthesis protocols, and application in fragment-based drug design.

Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(3-phenylazetidin-1-yl)ethanone |

| CAS Number | 91132-00-2 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| SMILES | CC(=O)N1CC(C1)C2=CC=CC=C2 |

| InChI Key | Searchable via CAS 91132-00-2 |

Physicochemical Profiling

In drug development, the transition from a 6-membered piperidine ring to a 4-membered azetidine ring is a strategic "ring contraction" tactic. This modification often reduces the number of heavy atoms and lowers lipophilicity without significantly altering the vector of the substituents.

Key Properties Table

| Property | Value | Context/Significance |

| Boiling Point | 135–137 °C (at 1 Torr) | High thermal stability; amenable to distillation. |

| Density | 1.112 ± 0.06 g/cm³ | Standard organic density; heavier than water. |

| Predicted cLogP | ~1.3 | Favorable for CNS penetration and oral bioavailability. |

| TPSA | 20.3 Ų | Low polar surface area, suggesting high permeability. |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Minimal interaction points, reducing non-specific binding. |

Synthesis & Manufacturing Protocol

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone is typically achieved via the N-acetylation of the commercially available precursor, 3-phenylazetidine hydrochloride. This reaction is a standard nucleophilic acyl substitution.

Reagents & Materials[5][10][11][12][13]

-

Precursor: 3-Phenylazetidine Hydrochloride (1.0 equiv)

-

Acylating Agent: Acetic Anhydride (Ac₂O) or Acetyl Chloride (1.1–1.5 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol

-

Preparation: Charge a flame-dried round-bottom flask with 3-phenylazetidine HCl (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add TEA (3.0 equiv) dropwise. The suspension should clear as the free base is liberated.

-

Acylation: Add Acetic Anhydride (1.2 equiv) dropwise over 10 minutes, maintaining the temperature at 0°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (SiO₂; EtOAc/Hexane 1:1) or LC-MS.

-

Workup:

-

Quench with sat. aq. NaHCO₃ to neutralize excess acid/anhydride.

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and filter.

-

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes) to yield the title compound as a colorless oil or low-melting solid.

Synthesis Logic Flowchart

The following diagram illustrates the critical decision points and logic flow for the synthesis and purification process.

Figure 1: Logical workflow for the N-acetylation of 3-phenylazetidine, highlighting critical checkpoints for reaction monitoring.

Applications in Medicinal Chemistry

The Azetidine Advantage

The 1-(3-phenylazetidin-1-yl)ethanone structure serves as a model for understanding sp3-rich scaffolds . In drug discovery, replacing a flat phenyl ring or a flexible piperidine with a strained azetidine ring can:

-

Reduce Metabolic Clearance: The strained ring is often less susceptible to oxidative metabolism compared to N-alkyl piperidines.

-

Alter Vector Positioning: The bond angles in the 4-membered ring (approx 90°) project substituents (like the phenyl group) into distinct chemical space compared to 5- or 6-membered rings.

Fragment-Based Screening

This specific acetylated compound is often used in Fragment-Based Drug Discovery (FBDD) libraries.

-

Role: It acts as a neutral, CNS-penetrant fragment to probe hydrophobic pockets (via the phenyl group) while the acetyl-amide provides a hydrogen bond acceptor vector.

-

Prodrug Potential: The N-acetyl group can mimic a stable amide linkage found in peptide mimetics.

Structural Activity Relationship (SAR) Logic

The following diagram visualizes how this scaffold compares to traditional rings in terms of physicochemical properties.

Figure 2: Comparative analysis of the azetidine scaffold versus traditional heterocycles, emphasizing its advantages in lowering lipophilicity and increasing rigidity.

Safety & Handling

While specific toxicological data for this derivative is limited, standard precautions for azetidines and amides apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The amide bond renders it relatively stable to hydrolysis under neutral conditions.

References

-

PubChem. (2025).[1][2][3][4][5][6] 3-Phenylazetidine (CID 28901586) and Derivatives.[7] National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). General Protocol for O-Acetylation and N-Acetylation. Glycoscience Protocols. Retrieved from [Link]

Sources

- 1. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 134987421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SID 134987421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diisopropylamine salicylate | C13H21NO3 | CID 161905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Azetidine Ring Strain Energy in 1-Acetyl-3-Phenylazetidine

[1]

Executive Summary

1-acetyl-3-phenylazetidine represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of N-acetyl-phenethylamine.[1] Its utility is defined by the unique thermodynamic profile of the azetidine core—a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[2]

This guide analyzes the interplay between the intrinsic Ring Strain Energy (RSE) of the azetidine core and the electronic/steric perturbations introduced by the N-acetyl and C3-phenyl substituents. Understanding this energy landscape is essential for predicting metabolic stability, synthetic reactivity (ring-opening susceptibility), and binding affinity in drug discovery campaigns.[1]

Thermodynamic Profile: Ring Strain Energy (RSE)[3]

The reactivity of 1-acetyl-3-phenylazetidine is governed by the release of ring strain.[1] Unlike the highly reactive aziridine (3-membered, ~27.5 kcal/mol) or the relatively stable pyrrolidine (5-membered, ~6 kcal/mol), the azetidine ring occupies a "Goldilocks" zone of reactivity.[1]

Quantitative Strain Analysis

The total Ring Strain Energy (

-

Angle Strain (Baeyer Strain): Deviation from the ideal

bond angle (109.5°). In a planar azetidine, angles would be 90°, creating significant stress. -

Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent methylene hydrogens.

-

Transannular Strain (Prelog Strain): Steric repulsion between substituents across the ring (specifically 1,3-interactions).[1]

Estimated RSE Values:

| Parameter | Value | Notes |

| Parent Azetidine RSE | 25.4 – 26.2 kcal/mol | Experimental/Calculated baseline [1].[1] |

| Effect of N-Acetylation | +1.5 to +2.0 kcal/mol | Amide resonance ( |

| Effect of C3-Phenyl | Negligible on Total RSE | Phenyl group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, avoiding significant additional strain.[1] |

| Total Est. RSE (Title Cmpd) | ~27.5 kcal/mol | High enough to drive ring-opening under acidic conditions, but stable at physiological pH.[1] |

Thermodynamic Cycle (Isodesmic Reaction)

To rigorously define the strain, we utilize an isodesmic reaction scheme where bond types are conserved but the ring is broken.

Figure 1: Isodesmic reaction scheme illustrating the theoretical release of strain energy upon ring cleavage.

Structural Dynamics & Conformation

The azetidine ring is not planar .[3][4] To relieve torsional strain caused by eclipsing hydrogens, the ring puckers into a "butterfly" conformation.

The Puckering Potential[5][6]

-

Puckering Angle (

): The dihedral angle between the -

Parent Azetidine: Exhibits a shallow double-well potential with a barrier to inversion of only ~1.3 kcal/mol.[1]

-

1-Acetyl-3-phenylazetidine Dynamics:

-

N-Acetyl Effect: The amide bond has partial double-bond character (

).[1] This creates a preference for a planar geometry around the nitrogen, which competes with the ring's tendency to pucker. This often results in a flatter ring compared to the free amine. -

3-Phenyl Effect: The bulky phenyl group acts as a conformational anchor.[1] It strongly prefers the pseudo-equatorial orientation to avoid steric clash with the N-acetyl group (1,3-transannular repulsion).[1]

-

Conformational Equilibrium:

Experimental Protocol: Synthesis & Characterization

Since specific commercial availability of 1-acetyl-3-phenylazetidine can be variable, the following robust, modular synthesis is recommended. This route avoids high-pressure hydrogenation and utilizes modern cross-coupling.[1]

Synthetic Workflow

Objective: Synthesis of 1-acetyl-3-phenylazetidine from commercially available 1-Boc-3-iodoazetidine.

Step 1: Suzuki-Miyaura Coupling

-

Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

Conditions: 80°C, 12 hours, Inert atmosphere (

). -

Mechanism: Oxidative addition of Pd into C-I bond, transmetallation with boronic acid, reductive elimination to form the C-C bond.

Step 2: Boc-Deprotection

-

Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).

-

Conditions:

, 2 hours. -

Workup: Basify with

to liberate the free amine.

Step 3: N-Acetylation

-

Reagents: Acetyl Chloride (1.1 eq), Triethylamine (1.5 eq).

-

Solvent: DCM (anhydrous).

-

Conditions:

, 1 hour.

Figure 2: Modular synthetic pathway for 1-acetyl-3-phenylazetidine.

Reactivity & Metabolic Stability[4][7]

The ~27 kcal/mol strain energy has direct implications for the compound's stability in biological systems.

Acid-Catalyzed Ring Opening

While stable at neutral pH, the azetidine ring is susceptible to nucleophilic attack under acidic conditions. Protonation (or Lewis acid coordination) of the amide oxygen (or nitrogen, though less likely due to resonance) activates the C2/C4 carbons.

-

Mechanism:

-like attack by nucleophiles (e.g., -

Metabolic Note: Unlike aziridines, which are often alkylating agents (genotoxic), N-acyl azetidines are generally metabolically stable and do not spontaneously alkylate DNA, making them safer drug scaffolds [2].[1]

Bioisosterism

1-acetyl-3-phenylazetidine serves as a rigidified analog of N-acetyl-phenethylamine .[1]

-

Entropic Advantage: By locking the conformation, the azetidine core reduces the entropic penalty of binding to a protein target.

-

Vector Alignment: The angle between the N-acetyl group and the phenyl ring is fixed, allowing for precise probing of binding pockets.

References

-

Dudding, T. et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link

-

Couty, F. et al. (2006). "Synthesis of 3,3-Diarylazetidines." Organic Preparations and Procedures International. Link[1]

-

BenchChem Technical Support. (2025). "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery." BenchChem.[3][4][5][6][7] Link[1]

- Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

An In-Depth Technical Guide to 1-(3-Phenylazetidin-1-yl)ethanone: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive overview of 1-(3-phenylazetidin-1-yl)ethanone, a key building block for researchers and professionals in drug discovery and development. We will delve into its synthesis, chemical properties, and diverse applications, offering expert insights into its strategic use in medicinal chemistry.

Introduction: The Significance of the Azetidine Scaffold

Azetidine derivatives are of considerable interest in drug discovery.[1] These four-membered nitrogen-containing heterocycles are prized for their unique structural features, acting as valuable bioisosteres for other functional groups.[1][2] The incorporation of a phenyl group at the 3-position of the azetidine ring, as seen in 1-(3-phenylazetidin-1-yl)ethanone, introduces a blend of lipophilicity and potential for aromatic interactions, making it an attractive fragment for modulating the pharmacological properties of lead compounds.[1] The N-acetyl group provides a stable, neutral handle that influences solubility and can participate in hydrogen bonding.

This guide will explore the synthetic accessibility, reactivity, and strategic application of this building block, providing a solid foundation for its incorporation into innovative drug design programs.

Synthesis and Characterization

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone typically starts from the commercially available precursor, 3-phenylazetidine.[3] The most direct route involves the acylation of the secondary amine of 3-phenylazetidine with a suitable acetylating agent.

Experimental Protocol: Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone

Materials:

-

3-Phenylazetidine hydrochloride

-

Acetyl chloride or acetic anhydride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Free Base: To a solution of 3-phenylazetidine hydrochloride in a suitable solvent, add a base such as triethylamine to neutralize the hydrochloride and generate the free secondary amine in situ.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Final Purification: The crude 1-(3-phenylazetidin-1-yl)ethanone can be further purified by column chromatography on silica gel to yield the final product as a pure solid or oil.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(3-Phenylazetidin-1-yl)ethanone.

Characterization Data

Below is a table summarizing the expected analytical data for 1-(3-phenylazetidin-1-yl)ethanone.

| Property | Value | Reference |

| Molecular Formula | C11H13NO | [4] |

| Molecular Weight | 175.23 g/mol | [4] |

| CAS Number | 91132-00-2 | [4] |

| Appearance | White to off-white solid or oil | |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.2 (m, 5H, Ar-H), 4.6-4.2 (m, 2H, CH₂), 4.0-3.6 (m, 2H, CH₂), 3.8-3.5 (m, 1H, CH), 2.1 (s, 3H, COCH₃) | [5][6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C=O), 140 (Ar-C), 129, 127, 126 (Ar-CH), 55, 50 (CH₂), 35 (CH), 22 (CH₃) | [5][7][8] |

| Mass Spectrometry (ESI+) | m/z 176.1 [M+H]⁺ | [9] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Chemical Reactivity and Derivative Synthesis

The 1-(3-phenylazetidin-1-yl)ethanone scaffold offers several handles for chemical modification, making it a versatile building block for creating diverse chemical libraries.

Reactions at the Acetyl Group

The acetyl group provides a ketone functionality that can undergo a variety of classical ketone reactions.[10]

-

Alpha-Halogenation: The methyl group can be halogenated to introduce a reactive handle for further elaboration, such as in the Hantzsch thiazole synthesis.[10]

-

Condensation Reactions: The ketone can react with hydrazines or other binucleophiles to form various heterocyclic systems like pyrazoles or pyrimidines.[10]

-

Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new chiral center and a hydrogen bond donor/acceptor.

Reactions involving the Phenyl Ring

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the azetidine ring.

Diagram of Potential Derivatization Pathways

Caption: Potential derivatization pathways for 1-(3-phenylazetidin-1-yl)ethanone.

Applications in Medicinal Chemistry

The 1-(3-phenylazetidin-1-yl)ethanone motif is a valuable scaffold in the design of novel therapeutic agents across various disease areas. The rigid azetidine core helps to position the phenyl and acetyl groups in a defined three-dimensional space, which can be crucial for binding to biological targets.

Case Studies and Patented Applications

-

Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of enzymes such as kinases, proteases, and metabolic enzymes.[10]

-

GPCR Ligands: The phenylazetidine core can serve as a template for designing ligands that interact with G-protein coupled receptors.

-

Ion Channel Modulators: Derivatives of this scaffold have been investigated for their potential to modulate the activity of various ion channels.

The N-acetyl group can be a key pharmacophoric feature, or it can be a synthetic handle for attaching more complex side chains to explore structure-activity relationships (SAR).

Conceptual Application in Kinase Inhibitor Design

The diagram below illustrates a conceptual workflow for how 1-(3-phenylazetidin-1-yl)ethanone could be utilized in a kinase inhibitor discovery program.

Caption: Conceptual workflow for kinase inhibitor discovery.

Conclusion

1-(3-Phenylazetidin-1-yl)ethanone is a readily accessible and highly versatile building block in medicinal chemistry. Its unique combination of a rigid azetidine core, a lipophilic phenyl group, and a modifiable N-acetyl moiety makes it an attractive starting point for the synthesis of diverse compound libraries. The strategic incorporation of this scaffold can lead to the discovery of novel drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to effectively utilize this valuable tool in their drug discovery endeavors.

References

- Benchchem. (n.d.). Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes and Protocols.

- PubChem. (n.d.). Diphenylazetidinone derivatives and pharmaceutical compositions containing them - Patent CZ-20031733-A3.

- BindingDB. (n.d.). Patents in BindingDB.

- ResearchGate. (2025, August 6). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF.

- Google Patents. (n.d.). US9186411B2 - Pharmaceutical composition.

- DrugPatentWatch. (n.d.). Drugs covered by patent 6,900,184.

- Google Patents. (2025, January 7). United States Patent.

- Benchchem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols.

- Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams.

- Semantic Scholar. (2020, August 10). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring.

- PubChem. (n.d.). 3-Phenylazetidine | C9H11N | CID 28901586.

- Muralikrishna, S. (2018, May 8). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl).

- Unknown. (2022, April 27). Tasks in NMR data analysis for Nature Products.

- ChemicalBook. (n.d.). 1-(3-Phenylazetidin-1-yl)ethanone CAS.

- Synquest Labs. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.

- MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.

- Unknown. (n.d.). Mechanism and kinetics of the oxidation of 1,3-butadien-1-yl (n-C4H5): a theoretical study.

- Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Siadati, S. A., Ebrahimzadeh, M. A., & Babanezhad, E. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.

- Semantic Scholar. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- Jarrahpour, A., Jalbout, A. F., & Eskandari, M. (2007, May 31). M542 - Synthesis and Physical Characterization of (E)-1-(3-morpholinopropyl)-3-phenoxy-4-styrylazetidine-2-one as the First β-lactam Bearing a Morpholino Moiety.

- PubChem. (n.d.). 1-(3-(Phenylethynyl)phenyl)ethanone | C16H12O | CID 15528784.

- Unknown. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

-

Chaitra G, & Rohini RM. (2026, February 14). Synthesis and Biological Activities of[1][12]-Oxazine Derivatives. Der Pharma Chemica. Retrieved February 15, 2026, from

- ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).

- MDPI. (2025, September 17). A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study.

- PubChem. (n.d.). Methyl 3-phenanthryl ketone | C16H12O | CID 74867.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Phenylazetidin-1-yl)ethanone CAS#: 91132-00-2 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diphenylazetidinone derivatives and pharmaceutical compositions containing them - Patent CZ-20031733-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Patents In BindingDB [bindingdb.org]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility Profile of 1-(3-Phenylazetidin-1-yl)ethanone: An In-depth Technical Guide

Introduction: The Azetidine Moiety and the Imperative of Solubility

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant scaffold in modern drug discovery.[1][2] Its unique structural and physicochemical properties, including a high degree of sp3 character and conformational rigidity, can confer favorable pharmacokinetic characteristics such as improved metabolic stability and solubility.[1] The compound at the center of this guide, 1-(3-Phenylazetidin-1-yl)ethanone, incorporates this promising azetidine motif. As with any potential therapeutic agent, a thorough understanding of its solubility profile is a critical early step in the drug development pipeline. Poor aqueous solubility can severely limit a compound's bioavailability, leading to unpredictable in vivo activity and potential downstream development challenges.[3][4]

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining the aqueous solubility profile of 1-(3-Phenylazetidin-1-yl)ethanone. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will explore both kinetic and thermodynamic solubility, providing a holistic view of the compound's behavior in aqueous media.

Understanding the Compound: 1-(3-Phenylazetidin-1-yl)ethanone

Before delving into its solubility, it is essential to understand the basic physicochemical properties of 1-(3-Phenylazetidin-1-yl)ethanone.

| Property | Value | Source |

| Molecular Formula | C11H13NO | [5] |

| Molecular Weight | 175.23 g/mol | [5] |

| Boiling Point (Predicted) | 135-137 °C (at 1 Torr) | [5] |

| Density (Predicted) | 1.112 ± 0.06 g/cm3 | [5] |

| pKa (Predicted) | -1.04 ± 0.40 | [5] |

Note: The presented data for boiling point, density, and pKa are predicted values and should be confirmed experimentally.

The structure of 1-(3-Phenylazetidin-1-yl)ethanone, with its phenyl group and acetylated azetidine ring, suggests a compound with moderate lipophilicity, making a thorough investigation of its aqueous solubility paramount.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet equally valuable, insights into a compound's behavior.[6][7][8]

-

Kinetic Solubility is typically measured in early-stage discovery and high-throughput screening settings.[3][4] It reflects the concentration of a compound that can be achieved by adding a concentrated stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.[9] The resulting precipitate, if any, is often amorphous, leading to solubility values that can be significantly higher than the thermodynamic solubility.[6][7] This measurement is valuable for assessing the suitability of a compound for in vitro assays, which often use DMSO stock solutions.[9]

-

Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid-state form (typically crystalline).[8] This is a more accurate representation of the true solubility and is a critical parameter for lead optimization and formulation development.[4] The shake-flask method is a classic technique for determining thermodynamic solubility.[3]

The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Determining the Solubility Profile

The following protocols are designed to provide a comprehensive solubility profile for 1-(3-Phenylazetidin-1-yl)ethanone.

Protocol 1: Kinetic Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.

Objective: To determine the kinetic solubility of 1-(3-Phenylazetidin-1-yl)ethanone in various aqueous buffers.

Materials:

-

1-(3-Phenylazetidin-1-yl)ethanone

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Glycine-HCl buffer, pH 2.0

-

96-well microplates

-

Plate shaker

-

Microplate reader with UV-Vis capabilities or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Phenylazetidin-1-yl)ethanone in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffers: In separate 96-well plates for each buffer (PBS, citrate, glycine-HCl), add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

-

Incubation: Seal the plates and incubate at 25°C for 2 hours with gentle shaking.[3]

-

Precipitation Assessment: Visually inspect the wells for any precipitate formation.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant. This can be done directly in the plate using a UV-Vis microplate reader if the compound has a suitable chromophore and is free from interfering substances. Alternatively, for greater accuracy and to detect potential degradation, use HPLC-UV.[6]

-

For HPLC analysis, centrifuge the plates to pellet any precipitate and carefully transfer the supernatant to an analysis plate.

-

Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, a gold standard for determining equilibrium solubility.[10]

Objective: To determine the thermodynamic solubility of 1-(3-Phenylazetidin-1-yl)ethanone in various aqueous buffers.

Materials:

-

1-(3-Phenylazetidin-1-yl)ethanone (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Glycine-HCl buffer, pH 2.0

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

pH meter

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(3-Phenylazetidin-1-yl)ethanone to separate vials containing each of the aqueous buffers (e.g., 2 mg of compound in 1 mL of buffer). The presence of undissolved solid is essential to ensure saturation.[11]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C and a consistent agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached between the solid and dissolved compound.[3][9]

-

pH Measurement: After equilibration, measure the pH of the slurry to confirm it has not significantly changed.[10]

-

Phase Separation: Separate the solid and liquid phases by centrifuging the vials at a high speed.[11]

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the appropriate mobile phase for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Quantification: Determine the concentration of 1-(3-Phenylazetidin-1-yl)ethanone in the diluted supernatant using a validated HPLC-UV method.

-

Solid Phase Analysis (Optional but Recommended): After removing the supernatant, the remaining solid can be analyzed using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or hydration) during the experiment.[11]

The following diagram illustrates the detailed workflow for the shake-flask thermodynamic solubility determination.

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Hypothetical Solubility Profile of 1-(3-Phenylazetidin-1-yl)ethanone

The following tables present a hypothetical but plausible solubility profile for 1-(3-Phenylazetidin-1-yl)ethanone, based on the protocols described above.

Table 1: Kinetic Solubility Data

| Aqueous Medium | pH | Temperature (°C) | Kinetic Solubility (µg/mL) |

| Glycine-HCl Buffer | 2.0 | 25 | 150 |

| Citrate Buffer | 5.0 | 25 | 125 |

| PBS | 7.4 | 25 | 110 |

Table 2: Thermodynamic Solubility Data

| Aqueous Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Glycine-HCl Buffer | 2.0 | 25 | 85 |

| Citrate Buffer | 5.0 | 25 | 70 |

| PBS | 7.4 | 25 | 60 |

As expected, the kinetic solubility values are higher than the thermodynamic solubility values across all pH conditions.[7] This is attributed to the formation of a metastable, often amorphous, precipitate in the kinetic assay, which is more soluble than the stable crystalline form that governs thermodynamic equilibrium.[6] The pH-dependent solubility, with higher solubility at lower pH, is also a common characteristic for molecules containing a basic nitrogen atom, although the predicted pKa of 1-(3-Phenylazetidin-1-yl)ethanone is very low.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for determining the aqueous solubility profile of 1-(3-Phenylazetidin-1-yl)ethanone. By systematically evaluating both kinetic and thermodynamic solubility across a physiologically relevant pH range, researchers can gain critical insights into the compound's biopharmaceutical properties. The presented protocols for kinetic and shake-flask thermodynamic solubility assays provide a robust starting point for these investigations.

The hypothetical data suggests that 1-(3-Phenylazetidin-1-yl)ethanone is a compound with moderate to low aqueous solubility. This information is invaluable for guiding subsequent stages of drug development. For instance, if the therapeutic dose is high, formulation strategies to enhance solubility may be required.

Future work should focus on experimentally verifying this solubility profile and expanding the investigation to include other relevant media, such as simulated gastric and intestinal fluids. Additionally, understanding the solid-state properties of 1-(3-Phenylazetidin-1-yl)ethanone through techniques like XRPD and DSC is crucial for interpreting solubility data correctly. By integrating these multifaceted approaches, a complete and actionable understanding of the compound's solubility can be achieved, paving the way for its successful development as a potential therapeutic agent.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- Alsenz, J., & Kansy, M. (2012).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- ChemicalBook. 1-(3-Phenylazetidin-1-yl)ethanone CAS 91132-00-2.

- Singh, G. S., & D'hooghe, M. (2026).

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

- European Medicines Agency. (2020).

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Bergström, C. A., & Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. 1-(3-Phenylazetidin-1-yl)ethanone CAS#: 91132-00-2 [m.chemicalbook.com]

- 6. ovid.com [ovid.com]

- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone from 3-Phenylazetidine: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-phenylazetidin-1-yl)ethanone, a key intermediate in pharmaceutical research and development. The protocol details a robust and efficient N-acetylation of 3-phenylazetidine using acetyl chloride in the presence of a base. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction

Azetidine derivatives are prevalent scaffolds in medicinal chemistry, valued for their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1] Specifically, 1-(3-phenylazetidin-1-yl)ethanone serves as a crucial building block for the synthesis of a variety of biologically active molecules. The N-acetylation of 3-phenylazetidine is a fundamental transformation that introduces an acetyl group onto the nitrogen atom of the azetidine ring, significantly altering its electronic and steric properties. This modification is a common strategy in drug design to modulate target binding, metabolic stability, and pharmacokinetic profiles.

This guide provides a detailed, reliable, and reproducible protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product.

Chemical Principles and Reaction Mechanism

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone from 3-phenylazetidine is an example of a nucleophilic acyl substitution reaction, specifically, the N-acetylation of a secondary amine.[2][3]

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenylazetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine, deprotonates the positively charged nitrogen atom, yielding the final product, 1-(3-phenylazetidin-1-yl)ethanone, and the triethylammonium chloride salt. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Experimental Protocol

This section outlines the detailed procedure for the synthesis of 1-(3-phenylazetidin-1-yl)ethanone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 3-Phenylazetidine | ≥95% | Commercially Available | 4363-13-7 | Store under inert atmosphere. |

| Acetyl Chloride | ≥98% | Commercially Available | 75-36-5 | Highly corrosive and moisture-sensitive. Handle with extreme care.[5][6][7] |

| Triethylamine | ≥99% | Commercially Available | 121-44-8 | Flammable and corrosive.[8][9][10] Store over potassium hydroxide pellets. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 | Use freshly distilled or from a solvent purification system. |

| Saturated Sodium Bicarbonate Solution | Reagent Grade | N/A | N/A | Prepared in-house. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | 7487-88-9 | For drying organic layers. |

| Diethyl Ether | ACS Grade | Commercially Available | 60-29-7 | For extraction and purification. |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 | For purification. |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Fume hood

Safety Precautions

Hazard Assessment:

-

3-Phenylazetidine: Potential irritant. Handle with gloves and safety glasses.

-

Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[6][7][11][12] Causes severe burns.[5][6][7] Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Triethylamine: Highly flammable liquid and vapor.[8][9][10][13] Toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[8][9][13][14] Use in a well-ventilated fume hood and wear appropriate PPE.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

Personal Protective Equipment (PPE):

-

Safety goggles or face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Flame-retardant lab coat

-

Closed-toe shoes

Emergency Procedures:

-

In case of skin contact with acetyl chloride or triethylamine, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]

-

In case of inhalation, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[5]

-

Have a sodium bicarbonate solution readily available to neutralize any acid spills.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylazetidine (1.0 g, 7.5 mmol).

-

Dissolve the 3-phenylazetidine in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.26 mL, 9.0 mmol, 1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Addition of Acetylating Agent:

-

In a separate dry dropping funnel, prepare a solution of acetyl chloride (0.62 mL, 8.25 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The starting material should be consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically a pale yellow oil or solid.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(3-phenylazetidin-1-yl)ethanone as a white solid or colorless oil.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(3-Phenylazetidin-1-yl)ethanone.

Results and Discussion

Expected Yield and Purity

Following this protocol, the expected yield of 1-(3-phenylazetidin-1-yl)ethanone is typically in the range of 85-95%. The purity of the final product, as determined by ¹H NMR and LC-MS, should be >98%.

Characterization Data

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 4.6-4.2 (m, 4H, azetidine-CH₂), 3.8-3.6 (m, 1H, azetidine-CH), 2.05 (s, 3H, COCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.0 (C=O), 140.0 (Ar-C), 128.8 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.0 (azetidine-CH₂), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH), 21.0 (COCH₃) |

| LC-MS (ESI+) | m/z calculated for C₁₁H₁₃NO [M+H]⁺: 176.1; found: 176.1 |

| Appearance | White to off-white solid or colorless oil |

Troubleshooting